(4-chlorophenyl)sulfanylmethylsulfanyl-methoxy-methyl-sulfanylidene-lambda^{5-phosphane
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Overview
Description
(4-chlorophenyl)sulfanylmethylsulfanyl-methoxy-methyl-sulfanylidene-lambda^{5-phosphane is an organophosphorus compound known for its use as a non-systemic insecticide and acaricide. It is commonly referred to as carbophenothion. This compound is characterized by its off-white to light amber color and mild mercaptan-like odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)sulfanylmethylsulfanyl-methoxy-methyl-sulfanylidene-lambda^{5-phosphane involves the reaction of 4-chlorothiophenol with formaldehyde and O-methyl methylphosphonodithioate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of advanced equipment and technology helps in optimizing the yield and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)sulfanylmethylsulfanyl-methoxy-methyl-sulfanylidene-lambda^{5-phosphane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-chlorophenyl)sulfanylmethylsulfanyl-methoxy-methyl-sulfanylidene-lambda^{5-phosphane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphorus chemistry.
Biology: Investigated for its effects on various biological systems, including its potential as an insecticide and acaricide.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and pathways.
Industry: Utilized in the formulation of pesticides and other agricultural chemicals.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)sulfanylmethylsulfanyl-methoxy-methyl-sulfanylidene-lambda^{5-phosphane involves the inhibition of acetylcholinesterase, an enzyme critical for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target pests .
Comparison with Similar Compounds
Similar Compounds
Phosphorodithioic acid, S-(((4-chlorophenyl)thio)methyl) O,O-diethyl ester: Similar structure but with diethyl ester groups.
O,O-Diethyl S-(((4-chlorophenyl)thio)methyl) dithiophosphate: Another organophosphorus compound with similar pesticidal properties.
Uniqueness
(4-chlorophenyl)sulfanylmethylsulfanyl-methoxy-methyl-sulfanylidene-lambda^{5-phosphane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its effectiveness as a non-systemic insecticide and acaricide, along with its relatively low solubility in water, makes it particularly useful in agricultural applications .
Properties
CAS No. |
18466-11-0 |
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Molecular Formula |
C9H12ClOPS3 |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
(4-chlorophenyl)sulfanylmethylsulfanyl-methoxy-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H12ClOPS3/c1-11-12(2,13)15-7-14-9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3 |
InChI Key |
LDDXKEFYDGMFAI-UHFFFAOYSA-N |
SMILES |
COP(=S)(C)SCSC1=CC=C(C=C1)Cl |
Canonical SMILES |
COP(=S)(C)SCSC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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